molecular formula C14H14N2O B2657679 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine CAS No. 2194848-35-4

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine

Cat. No.: B2657679
CAS No.: 2194848-35-4
M. Wt: 226.279
InChI Key: ZQVRHDDSPFEFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine” is a complex organic compound. It contains a pyrazine ring, which is a heterocyclic aromatic organic compound . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is also related to pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .


Synthesis Analysis

The synthesis of pyrazine derivatives has been a subject of interest in medicinal chemistry . Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework . The C-N bond values in pyrazine are slightly larger than the expected Kekulé resonance due to the electron delocalization present in the ring .


Chemical Reactions Analysis

Pyrazines and phenazines possess distinct chemical reactivity profiles, and have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .

Scientific Research Applications

Synthesis and Anticancer Evaluation

Research on the synthesis of related naphthalene and pyrazine derivatives, such as those involving reactions with different nucleophiles, has led to the development of compounds evaluated for their anticancer properties. For instance, the synthesis of hydroxy pyrazole and hydroxy oxazole derivatives from related structures has been explored, with some newly synthesized compounds evaluated as potential anticancer agents (Gouhar & Raafat, 2015).

Antibacterial Activity

Another significant application is in the development of compounds with antibacterial properties. Novel compounds, including pyrazoline derivatives synthesized by cyclization reactions, have demonstrated promising antibacterial activities against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Rani et al., 2015).

Tumor Inhibitory and Antioxidant Activity

The synthesis of polyfunctionally substituted tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has been investigated for their tumor inhibitory and antioxidant activities. Some derivatives showed promising potency against liver cancer cells and exhibited scavenging potency higher than ascorbic acid, indicating their therapeutic potential (Hamdy et al., 2013).

Cytotoxic Agents against Cancer Cells

The development of new dihydronaphthalene derivatives as potent cytotoxic agents against human cancer cells, such as MCF-7 breast cancer cells, is another area of interest. These studies contribute to the search for more effective and safer cancer treatments (Ahmed et al., 2020).

Anti-inflammatory and Analgesic Activities

Research has also focused on synthesizing tetrahydronaphthalene derivatives conjugated with functionalities like chalcone, pyridine, pyrazole, and isoxazole to explore their potential anti-inflammatory and analgesic activities. These studies aim to develop new nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Hamdy & Kamel, 2012).

Future Directions

The future directions of “2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine” research could involve further exploration of its synthesis, mechanism of action, and potential applications in medicine. The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Further studies are needed to clearly recognize the action mechanisms of pyrrolopyrazine derivatives .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-6-12-11(4-1)5-3-7-13(12)17-14-10-15-8-9-16-14/h1-2,4,6,8-10,13H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVRHDDSPFEFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.